BDM14471

Description

Properties

CAS No. |

934618-96-9 |

|---|---|

Molecular Formula |

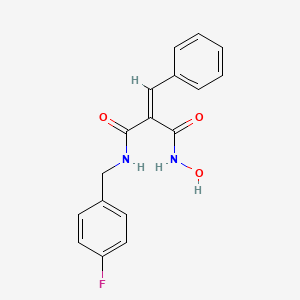

C17H15FN2O3 |

Molecular Weight |

314.31 g/mol |

IUPAC Name |

(2Z)-2-benzylidene-N-[(4-fluorophenyl)methyl]-N'-hydroxypropanediamide |

InChI |

InChI=1S/C17H15FN2O3/c18-14-8-6-13(7-9-14)11-19-16(21)15(17(22)20-23)10-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,19,21)(H,20,22)/b15-10- |

InChI Key |

HJPWSHCUMPAXLD-GDNBJRDFSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=C(C=C2)F)\C(=O)NO |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BDM14471 N-(4-fluorobenzyl)-N'-hydroxy-2-(1-phenylmeth-(Z)-ylidene)malonamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on BDM14471: A Potent Inhibitor of Plasmodium falciparum Aminopeptidase M1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. The P. falciparum M1 alanyl aminopeptidase (PfA-M1), a crucial enzyme in the parasite's hemoglobin digestion pathway, has been identified as a promising therapeutic target. This technical guide provides a comprehensive overview of BDM14471, a potent and selective hydroxamate-based inhibitor of PfA-M1. This document details the quantitative inhibitory activity of this compound and related compounds, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge. The parasite's lifecycle within human erythrocytes involves the degradation of host hemoglobin to acquire essential amino acids for its growth and proliferation. This process is mediated by a cascade of proteases, with the M1 alanyl aminopeptidase (PfA-M1) playing a critical role in the final stages of hemoglobin breakdown in the parasite's cytosol.[1][2] Inhibition of PfA-M1 disrupts the amino acid supply, leading to parasite death, thus making it an attractive target for antimalarial drug discovery.[1]

This compound is a nanomolar hydroxamate inhibitor designed to selectively target PfA-M1.[1] This guide synthesizes the available technical data on this compound, providing a valuable resource for researchers engaged in antimalarial drug development.

Quantitative Data Presentation: Inhibitory Activity and Selectivity

The inhibitory potency of this compound and its analogs against PfA-M1 has been evaluated through enzymatic and in vitro antiplasmodial assays. The following tables summarize the key quantitative data, providing a basis for understanding the structure-activity relationships (SAR) of this class of inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against P. falciparum Aminopeptidase M1 (PfA-M1)

| Compound ID | Structure | PfA-M1 IC50 (nM) |

| This compound (2) | (Structure of this compound) | 6 |

| Analog 1 | (Structure of Analog 1) | >1000 |

| Analog 3 | (Structure of Analog 3) | 15 |

| Analog 4 | (Structure of Analog 4) | 20 |

| Analog 5 | (Structure of Analog 5) | 50 |

Data compiled from Deprez-Poulain et al., 2012.

Table 2: Antiplasmodial Activity and Cytotoxicity of this compound

| Compound ID | P. falciparum 3D7 strain IC50 (µM) | Cytotoxicity (MRC5 cells) IC50 (µM) | Selectivity Index (SI) |

| This compound (2) | 1.5 | 32 | >21 |

Selectivity Index (SI) = Cytotoxicity IC50 / Antiplasmodial IC50. Data compiled from Deprez-Poulain et al., 2012.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Recombinant PfA-M1 Enzymatic Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against recombinant PfA-M1.

Materials:

-

Recombinant PfA-M1 enzyme

-

Fluorogenic substrate: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions.

-

Add 178 µL of assay buffer to each well.

-

Add 10 µL of the recombinant PfA-M1 enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 10 µL of the Ala-AMC substrate solution.

-

Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every minute for 30 minutes at 37°C.

-

Calculate the initial velocity of the reaction for each compound concentration.

-

Determine the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the efficacy of compounds against the erythrocytic stages of P. falciparum in culture.[3][4]

Materials:

-

P. falciparum 3D7 strain culture (synchronized at the ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

In a 96-well plate, add 100 µL of the compound dilutions.

-

Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

After incubation, freeze the plates at -80°C to lyse the red blood cells.

-

Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Measure the fluorescence intensity using a microplate reader (excitation at 485 nm, emission at 530 nm).

-

Calculate the IC50 values by comparing the fluorescence of treated wells to untreated controls.

Stability Assays

These assays assess the metabolic stability of the compounds in different biological matrices.

Materials:

-

Human plasma

-

Test compound

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubate the test compound (1 µM) in human plasma at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

-

Stop the reaction by adding three volumes of cold acetonitrile.

-

Centrifuge to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t1/2) of the compound in plasma.

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Pre-incubate the test compound (1 µM) with human liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots and stop the reaction with cold acetonitrile.

-

Centrifuge to pellet the microsomes.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Calculate the in vitro intrinsic clearance (Clint).

Visualization of Pathways and Workflows

Mechanism of Action: PfA-M1 Inhibition

This compound acts as a competitive inhibitor of PfA-M1. It contains a hydroxamate group that chelates the catalytic zinc ion in the active site of the enzyme, preventing the hydrolysis of peptides derived from hemoglobin. This disruption of the amino acid supply chain ultimately leads to parasite death.

Caption: Mechanism of action of this compound in P. falciparum.

Experimental Workflow: In Vitro Evaluation of PfA-M1 Inhibitors

The following diagram illustrates the typical workflow for the in vitro screening and characterization of PfA-M1 inhibitors like this compound.

References

- 1. iddo.org [iddo.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]

- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BDM14471 (CAS 934618-96-9) - A Selective PfAM1 Inhibitor for Antiplasmodial Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BDM14471 (CAS 934618-96-9), a potent and selective hydroxamate-based inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1). This compound, also identified as (2Z)-N'-[(4-fluorophenyl)methyl]-N-hydroxy-2-(phenylmethylidene)propanediamide, has emerged as a valuable chemical tool for studying the biological function of PfAM1 and as a lead compound in the development of novel antimalarial therapeutics. This document details the compound's physicochemical properties, synthesis, mechanism of action, and key experimental data, including enzymatic inhibition, antiplasmodial activity, and cytotoxicity. Detailed protocols for relevant assays are provided to facilitate further research and development.

Compound Identification and Physicochemical Properties

This compound is a synthetic molecule characterized by a central malonic hydroxamate scaffold, which is crucial for its inhibitory activity against the zinc-metalloprotease PfAM1.

| Property | Value | Reference |

| CAS Number | 934618-96-9 | N/A |

| IUPAC Name | (2Z)-N'-[(4-fluorophenyl)methyl]-N-hydroxy-2-(phenylmethylidene)propanediamide | N/A |

| Synonyms | This compound, Compound 2 | [1][2] |

| Molecular Formula | C17H15FN2O3 | N/A |

| Molecular Weight | 314.31 g/mol | N/A |

Synthesis

The synthesis of this compound involves a multi-step process, which is outlined in the workflow diagram below. The key steps include the formation of a mono-amide, followed by a Knoevenagel condensation, and finally the introduction of the hydroxamate moiety.

Synthesis workflow for this compound.

A detailed experimental protocol for the synthesis of this compound and its analogs can be found in the supplementary information of the primary literature[1].

Mechanism of Action

This compound is a selective inhibitor of PfAM1, a neutral zinc-metalloprotease found in the malaria parasite Plasmodium falciparum. PfAM1 plays a critical role in the terminal stages of hemoglobin digestion, a process essential for parasite survival within red blood cells. The enzyme is responsible for hydrolyzing small peptides into individual amino acids, which are then utilized by the parasite for protein synthesis and growth.

The proposed mechanism of inhibition involves the hydroxamate group of this compound chelating the catalytic zinc ion in the active site of PfAM1. This strong interaction blocks the binding of natural substrates and effectively inhibits the enzyme's proteolytic activity. The inhibition of PfAM1 leads to an accumulation of oligopeptides within the parasite's digestive vacuole, causing it to swell and ultimately leading to parasite death.

Mechanism of action of this compound via PfAM1 inhibition.

Preclinical Data

Enzymatic Inhibition

This compound demonstrates potent and selective inhibition of recombinant PfAM1.

| Enzyme | IC50 (nM) | Reference |

| PfAM1 | 6 | [1][2] |

| Porcine Aminopeptidase N (pAPN) | > 10,000 | [1] |

Antiplasmodial Activity

The compound exhibits activity against chloroquine-sensitive strains of P. falciparum.

| P. falciparum Strain | IC50 (µM) | Reference |

| 3D7 | 1.5 | [1] |

Cytotoxicity

This compound has been evaluated for its cytotoxic effects on a human cell line.

| Cell Line | IC50 (µM) | Reference |

| Human MRC5 SV2 | 32 | [1] |

Experimental Protocols

PfAM1 Inhibition Assay

This protocol describes a continuous-wave fluorescence-based assay to determine the inhibitory potency of compounds against PfAM1.

Workflow for the PfAM1 enzymatic inhibition assay.

Detailed Methodology:

-

The assay is performed in a 96-well plate format.

-

Recombinant PfAM1 is diluted in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA).

-

Serial dilutions of this compound in DMSO are added to the wells. The final DMSO concentration should not exceed 1%.

-

The enzyme and inhibitor are pre-incubated for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin hydrochloride.

-

Fluorescence is monitored kinetically using a microplate reader with excitation at 355 nm and emission at 460 nm.

-

Initial reaction velocities are calculated, and IC50 values are determined by non-linear regression analysis of the dose-response curves.

In Vitro Antiplasmodial Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Detailed Methodology:

-

P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in RPMI 1640 medium supplemented with AlbuMAX.

-

Asynchronous parasite cultures are synchronized at the ring stage.

-

Synchronized parasites are incubated with serial dilutions of this compound for 72 hours.

-

Parasite growth is quantified using a SYBR Green I-based fluorescence assay. SYBR Green I intercalates with parasite DNA, and the resulting fluorescence is proportional to the parasite biomass.

-

Fluorescence is measured using a microplate reader (Ex: 485 nm, Em: 530 nm).

-

IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic effects of this compound on a human cell line using a resazurin-based assay.

Detailed Methodology:

-

Human MRC5 SV2 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for 72 hours.

-

After the incubation period, a resazurin solution is added to each well. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

-

Fluorescence is measured using a microplate reader (Ex: 560 nm, Em: 590 nm).

-

IC50 values are determined from the dose-response curves, representing the concentration of the compound that inhibits cell viability by 50%.

In Vivo Studies

An in vivo distribution study has been performed with this compound.[1][2] This study revealed that the compound is able to reach its site of action within the parasite.[1][2] However, it was noted that the compound did not eradicate the parasite at concentrations that were relevant to its enzymatic inhibitory potency.[1][2] This suggests that while this compound is a potent enzyme inhibitor and can access its target, further optimization may be required to enhance its whole-cell antiplasmodial efficacy in vivo.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PfAM1. Its established physicochemical properties, synthesis route, and detailed in vitro characterization make it an invaluable tool for researchers investigating the biology of Plasmodium falciparum and for those involved in the discovery and development of novel antimalarial drugs. The provided experimental protocols offer a foundation for the consistent and reproducible evaluation of this and similar compounds. Further medicinal chemistry efforts focused on improving the in vivo efficacy of this compound class are warranted.

References

BDM14471 as a Hydroxamate Inhibitor of Plasmodium falciparum Alanyl Aminopeptidase (PfAM1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One promising target is the P. falciparum M1 alanyl aminopeptidase (PfAM1), a crucial enzyme in the parasite's hemoglobin digestion pathway. This technical guide provides an in-depth overview of BDM14471, a potent and selective hydroxamate-based inhibitor of PfAM1. This document details the quantitative inhibitory data, experimental protocols for its synthesis and enzymatic evaluation, and visual representations of its mechanism of action and the workflow for its characterization.

Introduction

Malaria remains a significant global health challenge, with millions of cases and hundreds of thousands of deaths reported annually. The parasite's ability to develop resistance to existing drugs underscores the urgent need for new therapeutic strategies. PfAM1, a zinc metalloprotease, plays a vital role in the final stages of hemoglobin breakdown within the parasite's digestive vacuole, releasing amino acids essential for its growth and proliferation[1]. Inhibition of PfAM1 disrupts this critical nutrient supply, leading to parasite death.

This compound is a hydroxamate-based inhibitor designed to selectively target PfAM1. Its development has been a part of structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of inhibitors against this key parasitic enzyme[2][3][4]. This guide serves as a comprehensive resource for researchers working on the development of PfAM1 inhibitors and those utilizing this compound as a chemical probe to study the biology of P. falciparum.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound against PfAM1 have been quantitatively assessed. The following table summarizes the key data points from published literature.

| Parameter | Enzyme | Value | Reference |

| IC50 | PfAM1 | 6 nM | [2][3] |

| Selectivity (IC50) | Porcine Aminopeptidase N (pAPN) | >100,000 nM | [2][3] |

| In vivo efficacy | P. chabaudi chabaudi (murine model) | 44% and 40% reduction in parasitemia at 12 and 24 mg/kg/day (4-day Peters test) | [5] |

Experimental Protocols

Synthesis of this compound (N-(4-fluorobenzyl)-N'-hydroxy-2-(phenylmethylidene)malonamide)

The synthesis of this compound is achieved through a multi-step process, as described by Deprez-Poulain et al. (2012)[2][3][4].

Step 1: Synthesis of 2-(4-fluorobenzylidene)malonic acid diethyl ester A mixture of 4-fluorobenzaldehyde and diethyl malonate is refluxed in the presence of piperidine and glacial acetic acid in an anhydrous solvent such as benzene or toluene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield 2-(4-fluorobenzylidene)malonic acid diethyl ester.

Step 2: Synthesis of the corresponding malonamic acid The resulting diethyl ester is then reacted with the appropriate amine, in this case, 4-fluorobenzylamine.

Step 3: Saponification The ester is saponified to yield the corresponding carboxylic acid.

Step 4: Formation of the hydroxamate The final step involves the coupling of the malonamic acid with hydroxylamine to form the hydroxamate moiety, yielding this compound.

Note: For a detailed, step-by-step protocol, it is recommended to consult the supplementary information of the primary publication by Deprez-Poulain et al. (2012) in the Journal of Medicinal Chemistry.

PfAM1 Inhibition Assay

The inhibitory activity of this compound against PfAM1 is typically determined using a fluorometric assay.

Principle: The assay measures the enzymatic activity of recombinant PfAM1 by monitoring the cleavage of a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (L-AMC). The release of the fluorescent 7-amido-4-methylcoumarin (AMC) group is quantified over time. The inhibitory effect of this compound is determined by measuring the reduction in the rate of AMC release in the presence of the compound.

Materials:

-

Recombinant PfAM1 enzyme

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant PfAM1 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) kinetically over a set period.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Visualizations

PfAM1's Role in Hemoglobin Degradation Pathway

The following diagram illustrates the central role of PfAM1 in the hemoglobin degradation pathway of P. falciparum and the inhibitory action of this compound.

Caption: PfAM1's role in hemoglobin digestion and this compound's inhibitory action.

Experimental Workflow for PfAM1 Inhibitor Evaluation

This diagram outlines the typical experimental workflow for the evaluation of a potential PfAM1 inhibitor like this compound.

Caption: Experimental workflow for the evaluation of PfAM1 inhibitors.

Conclusion

This compound stands as a significant tool in the field of antimalarial drug discovery. Its high potency and selectivity for PfAM1 validate this enzyme as a druggable target. The data and protocols presented in this technical guide provide a foundational resource for researchers aiming to build upon the existing knowledge of PfAM1 inhibition. Further studies focusing on the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies will be crucial in advancing PfAM1 inhibitors like this compound towards clinical development. The continued exploration of the structure-activity relationships within this class of compounds holds the promise of identifying next-generation antimalarials to combat the global threat of malaria.

References

- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]

- 2. CN101033191A - 2-(4-Trifluoromethyl-benzylidene)-malonic acid diethyl ester and synthetic method thereof - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. Determination of concentration and pharmacokinetics of protein degradation targeted chimeric drug ARV-471 in mice by LC-MS/MS [manu41.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

BDM14471: A Technical Guide to its Discovery, Synthesis, and Evaluation as a PfAM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BDM14471, a potent and selective inhibitor of the Plasmodium falciparum M1 metalloaminopeptidase (PfAM1), a validated target for antimalarial drug discovery. This compound, a hydroxamate-based compound, emerged from a structure-activity relationship (SAR) study aimed at optimizing a malonic template. This guide details the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows. While this compound demonstrates high enzymatic potency, its progression has been hindered by a significant drop-off in whole-cell activity, a critical challenge that is also discussed herein.

Discovery and Rationale

The discovery of this compound was rooted in a target-based drug discovery program against P. falciparum, the deadliest species of malaria parasite. PfAM1, a zinc metalloprotease, plays a crucial role in the terminal stages of hemoglobin digestion, a process essential for the parasite's survival and proliferation within human red blood cells. Inhibition of PfAM1 leads to the accumulation of toxic peptides within the parasite's digestive vacuole, ultimately causing parasite death.

This compound was identified through a systematic SAR study built upon a malonic hydroxamate scaffold. The research focused on exploring the impact of various substitutions, including a "fluoro-scanning" approach, to enhance the inhibitory activity and selectivity against PfAM1. This compound, also referred to as compound 2 in the primary literature, was the most promising inhibitor identified from this series.[1]

Quantitative Data Summary

The biological activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below for ease of comparison.

| Parameter | Value | Assay/System |

| IC50 vs. PfAM1 | 6 nM | Enzymatic Inhibition Assay |

| In Vitro Antiplasmodial IC50 | 13 µM | P. falciparum F32 (chloroquine-sensitive) |

| In Vitro Antiplasmodial IC50 | 24 µM | P. falciparum FcB1 (chloroquine-resistant) |

| Cytotoxicity IC50 | > 100 µM | Human MRC-5 SV2 cells |

| Plasma Stability (t1/2) | 22 hours | Rat Plasma |

| Plasma Stability (t1/2) | > 24 hours | Human Plasma |

Table 1: Biological Activity and Pharmacokinetic Profile of this compound

Synthesis of this compound

While the full, step-by-step synthesis protocol for this compound is detailed in the primary research article, a general overview of the synthetic strategy is provided here. The synthesis of this compound and its analogs is based on a malonic acid scaffold.

General Synthetic Procedure:

The synthesis likely involves the reaction of a suitably substituted malonic acid monoester with a hydroxylamine derivative to form the hydroxamic acid moiety. The other carboxylic acid group of the malonate is then coupled with an appropriate amine. The specific precursors for this compound (C17H15FN2O3) would be selected to introduce the benzylidene and 4-fluorobenzyl groups.

Note: For the exact reagents, reaction conditions, and purification methods, consulting the experimental section of the primary literature is essential.

Experimental Protocols

This section outlines the methodologies for the key experiments conducted to characterize this compound.

PfAM1 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against recombinant PfAM1.

Methodology:

-

Recombinant PfAM1 is expressed and purified.

-

The enzymatic activity is measured using a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

-

The assay is performed in a suitable buffer at pH 7.4.

-

This compound is serially diluted and pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a microplate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antiplasmodial Activity Assay

Objective: To assess the efficacy of this compound against the intraerythrocytic stages of P. falciparum.

Methodology:

-

Chloroquine-sensitive (e.g., F32) and chloroquine-resistant (e.g., FcB1) strains of P. falciparum are cultured in human red blood cells.

-

Synchronized parasite cultures (ring stage) are incubated with serial dilutions of this compound for a full life cycle (e.g., 48 or 72 hours).

-

Parasite growth is quantified using a suitable method, such as the Malstat assay (measuring parasite lactate dehydrogenase) or SYBR Green I-based fluorescence assay (measuring DNA content).

-

IC50 values are determined from the dose-response curves.

Cytotoxicity Assay

Objective: To evaluate the toxicity of this compound against a human cell line.

Methodology:

-

Human fetal lung fibroblast cells (MRC-5) are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then exposed to serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay, such as the resazurin reduction assay (alamarBlue) or MTT assay.

-

The IC50 value is calculated from the resulting dose-response curve.

Plasma Stability Assay

Objective: To determine the stability of this compound in rat and human plasma.

Methodology:

-

This compound is incubated in fresh rat or human plasma at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

-

The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of this compound.

-

The half-life (t1/2) is calculated from the degradation profile.

In Vivo Distribution Study

Objective: To assess the distribution of this compound in a mouse model, particularly its ability to reach the site of action (red blood cells).

Methodology:

-

Female CD1 mice are administered this compound via a suitable route (e.g., intraperitoneally) at a specific dose (e.g., 50 mg/kg).

-

At predetermined time points, blood samples are collected.

-

Blood is fractionated into plasma and red blood cells.

-

The concentration of this compound in each fraction is quantified using LC-MS.

-

The data is analyzed to determine the extent of accumulation within the red blood cells.

Visualizations

PfAM1's Role in Hemoglobin Digestion

Caption: PfAM1's role in the hemoglobin digestion pathway and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: A streamlined workflow for the synthesis and evaluation of this compound.

Logic of the Structure-Activity Relationship (SAR) Study

References

Unveiling the Metalloprotease Selectivity of a Novel Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of selective metalloprotease inhibitors is a critical endeavor in the pursuit of targeted therapies for a multitude of pathological conditions, including cancer, inflammation, and cardiovascular diseases. The highly conserved nature of the active site across the metalloprotease family presents a significant challenge in achieving the desired selectivity, which is paramount for minimizing off-target effects and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies used to characterize the selectivity profile of a novel, hypothetical metalloprotease inhibitor, herein referred to as BDM14471. It details the experimental protocols for determining inhibitory activity, presents a structured format for data comparison, and utilizes visualizations to elucidate experimental workflows and conceptual relationships.

Quantitative Selectivity Profile of this compound

A crucial step in the characterization of any new inhibitor is the quantitative assessment of its potency against a panel of relevant enzymes. The data presented in Table 1 summarizes the inhibitory activity of this compound against a selection of metalloproteases, providing a clear and concise overview of its selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: Inhibitory Activity (IC50) of this compound against a Panel of Metalloproteases

| Metalloprotease Target | IC50 (nM) |

| MMP-1 (Collagenase-1) | >10,000 |

| MMP-2 (Gelatinase-A) | 50 |

| MMP-3 (Stromelysin-1) | 8,500 |

| MMP-7 (Matrilysin) | >10,000 |

| MMP-8 (Collagenase-2) | 7,200 |

| MMP-9 (Gelatinase-B) | 25 |

| MMP-13 (Collagenase-3) | 9,800 |

| MMP-14 (MT1-MMP) | 150 |

| ADAM10 | >10,000 |

| ADAM17 (TACE) | >10,000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. The following section details a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted for specific metalloproteases.

In Vitro Metalloprotease Inhibition Assay (Fluorogenic Substrate-Based)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by a specific metalloprotease. The increase in fluorescence upon substrate cleavage is monitored over time.

Materials and Reagents:

-

Purified, active recombinant human metalloproteases (e.g., MMP-2, MMP-9, etc.)

-

Fluorogenic metalloprotease substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound (or test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in Assay Buffer.

-

Enzyme Preparation: Dilute the stock solution of the specific metalloprotease to the desired working concentration in cold Assay Buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 2 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells. c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

-

Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Methodologies and Relationships

Diagrammatic representations are invaluable tools for understanding complex experimental workflows and biological pathways. The following diagrams were generated using the DOT language to illustrate key processes.

BDM14471: A Potent Inhibitor of Plasmodium falciparum Aminopeptidase M1 and its Impact on Parasite Viability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, necessitates the urgent development of novel therapeutics targeting unique parasite-specific pathways. One such promising target is the Plasmodium falciparum M1 alanyl aminopeptidase (PfAM1), a crucial enzyme for parasite survival. This document provides a comprehensive technical overview of BDM14471, a potent and selective inhibitor of PfAM1. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery.

Introduction: The Role of PfAM1 in Plasmodium falciparum

Plasmodium falciparum, the deadliest species of malaria parasite, relies on a complex network of metabolic pathways for its proliferation within human erythrocytes. Among these, the degradation of host hemoglobin is a critical process for acquiring essential amino acids. PfAM1, a zinc metalloprotease, plays a pivotal role in the terminal stages of hemoglobin digestion, cleaving neutral amino acids from peptide fragments.[1] Its distinct localization in both the digestive vacuole and the cytosol suggests it may have multiple essential functions throughout the parasite's intraerythrocytic lifecycle.[1] The inhibition of PfAM1 leads to an accumulation of toxic peptide fragments, ultimately resulting in parasite death, making it an attractive target for novel antimalarial therapies.[1]

This compound: A Selective PfAM1 Inhibitor

This compound is a hydroxamate-based small molecule designed as a selective inhibitor of PfAM1.[2] Its chemical structure allows it to chelate the active site zinc ion of the enzyme, thereby blocking its catalytic activity. The selectivity of this compound for PfAM1 over other metalloproteases is a key attribute, minimizing potential off-target effects.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of PfAM1 by this compound [2]

| Parameter | Value (nM) | Description |

| IC50 | 6 | The concentration of this compound required to inhibit 50% of PfAM1 enzymatic activity. |

Table 2: In Vitro Antiplasmodial and Cytotoxic Activity of this compound [2]

| Assay | Cell/Parasite Line | Parameter | Value (µM) | Description |

| Antiplasmodial Activity | P. falciparum (3D7 strain) | EC50 | >50 | The concentration of this compound required to inhibit 50% of parasite growth in vitro. |

| Cytotoxicity | Human MRC5 SV2 cells | IC50 | 32 | The concentration of this compound that is toxic to 50% of human fibroblast cells. |

Note: While this compound is a potent inhibitor of the isolated PfAM1 enzyme, its in vitro antiplasmodial activity is significantly lower. The original study suggests that this discrepancy may be due to factors such as cell permeability or metabolic instability within the parasite.[2]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

PfAM1 Enzymatic Inhibition Assay

This protocol is adapted from the methods described for the characterization of PfAM1 inhibitors.[2]

-

Enzyme and Substrate Preparation:

-

Recombinant PfAM1 is expressed and purified.

-

A fluorogenic substrate, such as L-Alanine-7-amido-4-methylcoumarin (Ala-AMC), is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Assay Procedure:

-

The assay is performed in a 96-well black microplate.

-

A solution of PfAM1 is pre-incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the Ala-AMC substrate.

-

The fluorescence intensity (excitation at 380 nm, emission at 460 nm) is measured kinetically over a period of 30-60 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

The percent inhibition for each concentration of this compound is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)

This is a standard method for assessing the efficacy of antimalarial compounds against P. falciparum in culture.

-

Parasite Culture:

-

P. falciparum (e.g., 3D7 strain) is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

-

Cultures are synchronized at the ring stage using methods such as sorbitol treatment.

-

-

Assay Setup:

-

Synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 1.5% hematocrit) are seeded into a 96-well microplate.

-

This compound is serially diluted and added to the wells. A no-drug control (DMSO) and a positive control (e.g., chloroquine) are included.

-

The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

-

Quantification of Parasite Growth:

-

After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

-

The plate is thawed, and a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

The plate is incubated in the dark for 1 hour at room temperature.

-

Fluorescence is measured using a microplate reader (excitation at ~485 nm, emission at ~530 nm).

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.

-

The percent inhibition of parasite growth is calculated for each this compound concentration relative to the no-drug control.

-

The EC50 value is determined by non-linear regression analysis of the dose-response curve.

-

Cytotoxicity Assay (Resazurin-based)

This assay is used to assess the toxicity of the compound against a mammalian cell line.

-

Cell Culture:

-

Human fibroblast cells (e.g., MRC5) are cultured in appropriate medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate and allowed to adhere overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is included.

-

The cells are incubated for 72 hours.

-

-

Viability Assessment:

-

A solution of resazurin is added to each well, and the plate is incubated for a further 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

-

Fluorescence is measured using a microplate reader (excitation at ~560 nm, emission at ~590 nm).

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the number of viable cells.

-

The percent cytotoxicity is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined from the dose-response curve.

-

Conclusion and Future Perspectives

This compound is a nanomolar inhibitor of the Plasmodium falciparum aminopeptidase M1.[2] While its potent enzymatic inhibition highlights the potential of targeting PfAM1, its lower in vitro antiplasmodial activity underscores the challenges in translating enzyme inhibition into effective parasite killing.[2] Further studies focusing on improving the compound's cell permeability and metabolic stability are warranted. The detailed data and protocols presented in this guide provide a solid foundation for future research aimed at optimizing PfAM1 inhibitors as a novel class of antimalarial drugs.

References

Methodological & Application

Application Notes and Protocols for BDM14471: An Investigational Anti-Malarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM14471 is a potent and selective inhibitor of the Plasmodium falciparum M1 metalloaminopeptidase (PfAM1), a critical enzyme in the life cycle of the malaria parasite. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including enzymatic and cell-based assays. The information herein is intended to guide researchers in the evaluation of this compound and similar compounds targeting PfAM1 for antimalarial drug discovery.

Introduction

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with new mechanisms of action. PfAM1 is a validated drug target in P. falciparum as it plays a crucial role in the terminal stages of hemoglobin digestion, a process essential for providing amino acids for parasite growth and development. This compound has been identified as a selective inhibitor of PfAM1, demonstrating potent activity against the parasite. This document outlines key in vitro experimental protocols to assess the efficacy and mechanism of action of this compound.

Mechanism of Action & Signaling Pathway

This compound exerts its antimalarial effect by directly inhibiting the enzymatic activity of PfAM1. This enzyme is located in the parasite's digestive vacuole, where it cleaves amino acids from oligopeptides generated during the breakdown of host hemoglobin. Inhibition of PfAM1 disrupts this vital nutrient supply, leading to an accumulation of undigested peptides, swelling of the digestive vacuole, and ultimately, parasite death.

Figure 1. Mechanism of action of this compound in P. falciparum.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | PfAM1 | 6 nM | Enzymatic Assay | [1] |

Experimental Protocols

PfAM1 Enzymatic Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified or recombinant PfAM1 enzyme using a fluorogenic substrate.

Materials:

-

Recombinant PfAM1 enzyme

-

This compound

-

Fluorogenic peptide substrate (e.g., Ala-7-amido-4-methylcoumarin; Ala-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing. Include a DMSO-only control.

-

In a 96-well plate, add the diluted this compound solutions or control.

-

Add the PfAM1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Figure 2. Workflow for the PfAM1 enzymatic inhibition assay.

In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)

This cell-based assay determines the efficacy of this compound in inhibiting the growth of P. falciparum in an in vitro culture of human erythrocytes. The SYBR Green I dye binds to parasitic DNA, and the resulting fluorescence is proportional to parasite proliferation.

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound

-

SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

-

96-well microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate. Include drug-free (no drug) and parasite-free (uninfected erythrocytes) controls.

-

Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit, e.g., 0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubate the plate for 72 hours in a humidified incubator with the specified gas mixture at 37°C.

-

After incubation, add the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

-

Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em = 485/530 nm).

-

Subtract the background fluorescence from the parasite-free control wells.

-

Calculate the percentage of growth inhibition relative to the drug-free control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Microscopic Evaluation of Parasite Morphology

This protocol allows for the qualitative assessment of the morphological effects of this compound on the parasite, particularly the observation of a swollen digestive vacuole.

Materials:

-

P. falciparum culture treated with this compound (at concentrations around the EC50) and untreated controls.

-

Microscope slides

-

Methanol

-

Giemsa stain

-

Immersion oil

-

Light microscope

Procedure:

-

Following a 24-48 hour incubation with this compound, prepare thin blood smears from the treated and untreated parasite cultures.

-

Air-dry the smears and fix them with methanol.

-

Stain the smears with Giemsa stain according to standard protocols.

-

Wash and dry the stained slides.

-

Examine the slides under a light microscope using an oil immersion objective (100x).

-

Observe and document any morphological changes in the parasites, paying close attention to the size and appearance of the digestive vacuole in the trophozoite and schizont stages. A characteristic phenotype for inhibitors of hemoglobin digestion is a swollen, dark-staining digestive vacuole.

Conclusion

The protocols described in these application notes provide a framework for the in vitro characterization of this compound as a PfAM1 inhibitor and an antiplasmodial agent. These assays are essential for determining the potency and mechanism of action of this compound and can be adapted for the screening and evaluation of other compounds targeting the hemoglobin digestion pathway in P. falciparum. Further studies, including in vivo efficacy and safety assessments, are necessary to fully evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols for the Use of PfCLK3 Inhibitors in Cell-Based Malaria Assays

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. One promising new drug target is the P. falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing and the survival of the parasite at multiple stages of its lifecycle.[1][2][3] Inhibition of PfCLK3 leads to rapid parasite killing, making it an attractive target for the development of new antimalarial drugs.[1][2] This document provides detailed application notes and protocols for the use of PfCLK3 inhibitors, with a focus on the well-characterized compound TCMDC-135051 and its analogs, in cell-based malaria assays. While the initial query mentioned BDM14471, publicly available research literature extensively details the activity of TCMDC-135051 as a potent PfCLK3 inhibitor. This compound has been identified as a selective inhibitor of P. falciparum aminopeptidase M1 (PfAM1).[4] Therefore, to provide a comprehensive and actionable guide, these notes will focus on the PfCLK3 inhibitor class, exemplified by TCMDC-135051.

These protocols are intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery.

Mechanism of Action of PfCLK3 Inhibitors

PfCLK3 is a serine/threonine kinase that plays a crucial role in the phosphorylation of splicing factors, which are essential for the proper assembly and function of the spliceosome in P. falciparum.[2][5] The spliceosome is responsible for excising introns from pre-mRNA to produce mature mRNA, a critical step in gene expression. Inhibition of PfCLK3 disrupts this process, leading to widespread intron retention and the downregulation of hundreds of essential genes.[6] This disruption of RNA processing ultimately results in rapid cell death of the parasite.[1][2]

Data Presentation: In Vitro Activity of PfCLK3 Inhibitors

The following tables summarize the in vitro activity of TCMDC-135051 and its analogs against P. falciparum.

Table 1: In Vitro Activity of TCMDC-135051 and Analogs against PfCLK3 and P. falciparum [1][5][7]

| Compound | PfCLK3 IC₅₀ (nM) | P. falciparum 3D7 EC₅₀ (nM) |

| TCMDC-135051 | 4.8 | 180 |

| Analog 30 (tetrazole) | 19 | 270 |

IC₅₀: Half-maximal inhibitory concentration against the recombinant enzyme. EC₅₀: Half-maximal effective concentration in a whole-cell parasite growth inhibition assay.

Table 2: Activity of TCMDC-135051 against Different P. falciparum Strains and Life Cycle Stages [1][8]

| Strain / Stage | EC₅₀ (nM) | Notes |

| 3D7 (Asexual) | 180 | Chloroquine-sensitive |

| Dd2 (Asexual) | - | Chloroquine-resistant |

| PfCLK3_G449P mutant | 1806 | 15-fold resistance |

| Liver Stage (P. berghei) | 400 | Prophylactic potential |

| Early Gametocytes | 800-910 | Transmission-blocking potential |

| Late Gametocytes | 800-910 | Transmission-blocking potential |

| Exflagellation | 200 | Transmission-blocking potential |

Experimental Protocols

In Vitro Culture of Asexual Plasmodium falciparum

This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum, which is essential for conducting drug sensitivity assays.[9][10][11]

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (blood group O+)

-

Complete Culture Medium (CCM):

-

RPMI-1640 with L-glutamine and HEPES

-

0.5% Albumax II[9]

-

Hypoxanthine (0.2 mM)

-

Gentamicin (10 µg/mL)

-

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂[12]

-

Incubator at 37°C

-

Sterile culture flasks and plates

Procedure:

-

Prepare CCM and warm to 37°C.

-

Wash human erythrocytes three times with RPMI-1640.

-

Initiate the culture by mixing the P. falciparum-infected erythrocytes with fresh erythrocytes in CCM to achieve a starting parasitemia of 0.5% and a hematocrit of 2-5%.

-

Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.

-

Maintain the culture by changing the medium daily. Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

-

Split the culture as needed to maintain parasitemia between 1-5%.

SYBR Green I-Based Drug Sensitivity Assay

This assay is a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds by measuring parasite DNA content.[12][13][14][15][16][17]

Materials:

-

Synchronized ring-stage P. falciparum culture

-

PfCLK3 inhibitor stock solution (in DMSO)

-

Complete Culture Medium (CCM)

-

96-well black, clear-bottom tissue culture plates

-

SYBR Green I Lysis Buffer:

-

Tris-HCl (20 mM, pH 7.5)

-

EDTA (5 mM)

-

Saponin (0.008%)

-

Triton X-100 (0.08%)

-

SYBR Green I (1X final concentration)

-

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the PfCLK3 inhibitor in CCM in a 96-well plate. Include positive (no drug) and negative (uninfected erythrocytes) controls.

-

Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under the same conditions as the parasite culture.

-

After incubation, freeze the plate at -20°C for at least 2 hours to lyse the erythrocytes.

-

Thaw the plate at room temperature.

-

Add 100 µL of SYBR Green I Lysis Buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Calculate the percent inhibition for each concentration relative to the positive control and determine the IC₅₀ value using a non-linear regression analysis.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.[18][19][20][21]

References

- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [labs.sciety.org]

- 7. researchgate.net [researchgate.net]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.nyu.edu [med.nyu.edu]

- 13. iddo.org [iddo.org]

- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. vistalaboratoryservices.com [vistalaboratoryservices.com]

- 19. cdn.who.int [cdn.who.int]

- 20. simoco.dk [simoco.dk]

- 21. lshtm.ac.uk [lshtm.ac.uk]

BDM14471 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM14471 is a potent and selective hydroxamate-based inhibitor of the Plasmodium falciparum M1 alanyl aminopeptidase (PfA-M1). This enzyme is crucial for the terminal stages of hemoglobin digestion by the malaria parasite, a process essential for its survival. By inhibiting PfA-M1, this compound disrupts the parasite's ability to acquire essential amino acids, leading to its death. These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.

Physicochemical and Pharmacological Properties

This compound is a critical tool for researchers studying malaria and developing novel antimalarial therapeutics. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-(4-fluorobenzyl)-2-(hydroxycarbamoyl)-3-phenylacrylamide | |

| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1] |

| Molecular Weight | 314.31 g/mol | [1] |

| CAS Number | 934618-96-9 | [1] |

| Mechanism of Action | Selective inhibitor of PfA-M1 aminopeptidase. | [1] |

| IC₅₀ (PfA-M1) | 6 nM | [1] |

| IC₅₀ (MRC-5 cells) | 32 µM (Cytotoxicity) | [1] |

Solubility

| Solvent | Expected Solubility | Notes |

| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.[2][3] |

| Ethanol | Likely Soluble | Many organic compounds exhibit solubility in ethanol. A mixture of ethanol and DMSO has been shown to increase the solubility of other complex organic molecules.[4] |

| Water | Poorly Soluble | As with many small organic molecules, solubility in aqueous solutions is expected to be low. |

| Cell Culture Media | Limited Solubility | Direct dissolution in media is not recommended. Dilution from a DMSO stock is the standard method. |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

-

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

-

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. A typical guideline for compounds in DMSO is storage at -80°C for up to 6 months and at -20°C for up to 1 month.[5]

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the high-concentration stock solution to the final working concentration for cell-based experiments.

Materials:

-

This compound stock solution (in DMSO)

-

Appropriate cell culture medium

-

Sterile tubes for dilution

Protocol:

-

Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

-

DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).[5]

-

Control Group: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the compound.

-

Immediate Use: Use the freshly prepared working solutions for your experiments immediately.

Preparation of Formulations for In Vivo Experiments

Objective: To prepare a formulation of this compound suitable for administration in animal models.

Disclaimer: The following is a general guideline. The optimal formulation for in vivo studies depends on the animal model, route of administration, and desired dosing regimen. It is critical to perform formulation development and stability studies.

Commonly Used Vehicle for In Vivo Studies: A common vehicle for administering hydrophobic compounds to small animals is a mixture of DMSO, PEG300, Tween 80, and saline.

Example Formulation Protocol:

-

Initial Dissolution: Dissolve this compound in a small amount of DMSO.

-

Addition of Co-solvents: Add co-solvents such as PEG300 to aid in solubility and stability.

-

Addition of Surfactant: Incorporate a surfactant like Tween 80 to improve the homogeneity of the formulation.

-

Final Dilution: Bring the formulation to the final volume with sterile saline or phosphate-buffered saline (PBS).

-

Clarity and Administration: Ensure the final solution is clear before administration. The final DMSO concentration should be kept as low as possible to minimize toxicity.

Important Considerations for In Vivo Studies:

-

Toxicity: Conduct preliminary toxicity studies to determine the maximum tolerated dose of the formulation.

-

Pharmacokinetics: Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.

-

Route of Administration: The formulation will need to be optimized based on the intended route of administration (e.g., intravenous, intraperitoneal, oral).

Mechanism of Action and Signaling Pathway

This compound targets the PfA-M1 aminopeptidase of P. falciparum. This enzyme is located in the parasite's food vacuole and plays a critical role in the final steps of hemoglobin digestion. The parasite ingests host cell hemoglobin and breaks it down into smaller peptides. PfA-M1 then cleaves individual amino acids from the N-terminus of these peptides, providing the parasite with a pool of free amino acids for protein synthesis and growth.[6] By inhibiting PfA-M1, this compound starves the parasite of these essential building blocks.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for screening the efficacy of this compound against P. falciparum in an in vitro culture system.

Storage and Stability

Proper storage of this compound is essential to maintain its activity.

| Form | Storage Temperature | Recommended Duration | Notes |

| Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |

| 4°C | Up to 2 years | For shorter-term storage. | |

| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |

| -20°C | Up to 1 month | For more frequent use.[5] |

Note: The stability of this compound in solution may vary depending on the solvent and storage conditions. It is recommended to test the efficacy of older stock solutions if they have been stored for extended periods.

References

- 1. w.malariaworld.org [w.malariaworld.org]

- 2. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]

- 3. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vitusmed.com [vitusmed.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

Application Note: Molecular Docking Studies of BDM14471 with Plasmodium falciparum Alanyl Aminopeptidase (PfAM1)

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a variety of proteases for its survival and propagation within the human host. One such critical enzyme is the M1 alanyl aminopeptidase (PfAM1), a metalloprotease involved in the terminal stages of hemoglobin digestion, which supplies the parasite with essential amino acids.[1][2] Due to its vital role, PfAM1 has been validated as a promising target for the development of novel antimalarial agents.[3][4] BDM14471 is a potent nanomolar hydroxamate inhibitor designed to target this enzyme.[1][3] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (this compound) to a macromolecular target (PfAM1). This application note provides a detailed protocol for performing molecular docking studies of this compound with PfAM1, enabling researchers to investigate its binding mechanism and guide further inhibitor design.

Data Presentation: Docking Analysis of PfAM1 Inhibitors

The following table summarizes representative quantitative data obtained from molecular docking studies of various inhibitors with PfAM1. This data serves as a benchmark for expected results when docking this compound. Researchers should populate this table with their own results for direct comparison.

| Ligand | Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| Example Compound 1 | PfAM1 | -11.25 | -84.71 | (Not specified) | [5] |

| Example Compound 3 | PfAM1 | -10.27 | -84.71 | (Not specified) | [5] |

| CHEMBL426945 | PfM17LAP* | > -11.56 | (Not specified) | (Not specified) | [6] |

| This compound | PfAM1 | Researcher to determine | Researcher to determine | Researcher to determine | N/A |

Note: PfM17LAP is another Plasmodium aminopeptidase; data is included to show a range of potential scores. Docking scores and binding energies are software-dependent.

Experimental Protocols: Molecular Docking Workflow

This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

1. Preparation of the Target Protein (PfAM1)

-

Objective: To prepare the 3D structure of PfAM1 for docking.

-

Procedure:

-

Obtain Crystal Structure: Download the X-ray crystal structure of P. falciparum M1 aminopeptidase from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3EBG .[7]

-

Pre-processing: Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, BIOVIA Discovery Studio).

-

Clean the Structure: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

-

Add Hydrogens: Add hydrogen atoms to the protein, which are typically absent in X-ray crystal structures. Ensure correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of ~7.4.[1]

-

Assign Charges and Atom Types: Assign partial charges and atom types using a standard force field such as OPLS3 or AMBER.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries, ensuring the backbone atoms are restrained to maintain the overall fold.

-

2. Preparation of the Ligand (this compound)

-

Objective: To generate a low-energy 3D conformation of this compound.

-

Procedure:

-

Obtain Ligand Structure: Obtain the 2D structure of this compound from a chemical database like PubChem or ChEMBL, or draw it using a chemical sketcher.

-

Convert to 3D: Convert the 2D structure into a 3D conformation.

-

Generate Ionization States: Generate possible ionization states of the ligand at the target physiological pH (e.g., using LigPrep in Schrödinger).

-

Generate Tautomers/Stereoisomers: Generate plausible tautomers and stereoisomers if applicable.

-

Energy Minimization: Perform a full energy minimization of the ligand structure using a suitable force field (e.g., OPLS3) to obtain a stable, low-energy conformation.

-

3. Molecular Docking Simulation

-

Objective: To predict the binding pose and affinity of this compound within the PfAM1 active site.

-

Procedure:

-

Define the Binding Site: Define the active site for docking. This is typically done by creating a grid box centered on the catalytic zinc ion and the key residues of the active site identified from the original crystal structure or from literature.

-

Select Docking Software: Choose a molecular docking program. Common choices include Glide (Schrödinger), AutoDock Vina, or LibDock (Discovery Studio).[6][8][9]

-

Configure Docking Parameters: Set the docking precision and scoring function. For initial runs, Standard Precision (SP) can be used, followed by Extra Precision (XP) for more accurate scoring of top poses.[8][10] Allow for ligand flexibility.

-

Run Simulation: Execute the docking run. The software will systematically sample different conformations and orientations of the ligand within the defined active site and score them based on the chosen scoring function.

-

4. Post-Docking Analysis

-

Objective: To analyze the docking results and identify the most likely binding mode.

-

Procedure:

-

Evaluate Docking Poses: Analyze the top-ranked docking poses based on their docking scores or estimated free energy of binding. The pose with the lowest energy score is generally considered the most favorable.

-

Visualize Interactions: Visualize the best-ranked ligand-protein complex. Identify and analyze the key molecular interactions, such as:

-

Hydrogen Bonds: Between the ligand and protein residues.

-

Hydrophobic Interactions: Between non-polar regions of the ligand and protein.

-

Ionic Interactions: Between charged groups.

-

Coordination: Specifically, the interaction of the hydroxamate group of this compound with the catalytic zinc ion in the PfAM1 active site.

-

-

Calculate Binding Free Energy: For a more rigorous assessment, calculate the binding free energy of the top-ranked poses using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[10]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the molecular docking protocol described above.

Caption: Workflow for molecular docking of this compound with PfAM1.

References

- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]

- 2. research.universityofgalway.ie [research.universityofgalway.ie]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Validation of a Potent Dual Inhibitor of the P. falciparum M1 and M17 Aminopeptidases Using Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling of human M1 aminopeptidases for in silico screening of potential Plasmodium falciparum alanine aminopeptidase (PfA-M1) specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying PfAM1 Function in P. falciparum Using a Potent and Selective Inhibitor